molecular formula C9H14N2 B8143478 3-Allylpiperidine-3-carbonitrile

3-Allylpiperidine-3-carbonitrile

Cat. No.: B8143478
M. Wt: 150.22 g/mol
InChI Key: LXZKUTJYPAZACK-UHFFFAOYSA-N
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Description

3-Allylpiperidine-3-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylpiperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with allyl halides under basic conditions. One common method is the alkylation of piperidine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-Allylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Allylpiperidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an allyl group and a nitrile group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-prop-2-enylpiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-4-9(7-10)5-3-6-11-8-9/h2,11H,1,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZKUTJYPAZACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCNC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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